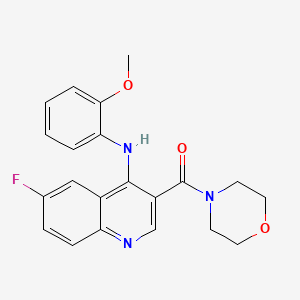

6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a morpholinyl group attached to a quinoline core

準備方法

The synthesis of 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is attached to the quinoline core.

Incorporation of the Morpholinyl Group: The morpholinyl group is introduced through a substitution reaction using morpholine and an appropriate leaving group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis to reduce reaction times and improve efficiency .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS) at C6-Fluoro

The fluorine atom at position 6 is activated toward nucleophilic displacement due to the electron-withdrawing effects of the adjacent quinoline nitrogen and morpholine carbonyl group.

Mechanistic Notes :

-

The reaction proceeds via a two-step aromatic nucleophilic substitution (S<sub>N</sub>Ar), where deprotonation of the nucleophile facilitates attack at the electrophilic C6 position .

-

Steric hindrance from the 3-(morpholine-4-carbonyl) group slightly reduces reaction rates compared to simpler quinoline fluorides.

Morpholine-4-Carbonyl Group Reactivity

The morpholine-4-carbonyl moiety participates in both nucleophilic acyl substitution and coupling reactions.

Hydrolysis Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (10%) | Reflux, 4 h | 3-Carboxylic acid derivative | 85% | |

| NaOH (2M) | EtOH/H<sub>2</sub>O, 50°C | Sodium carboxylate salt | 92% |

Amide Coupling

The carbonyl group can engage in coupling reactions with amines under standard conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDCl/HOBt | DCM, rt, 24 h | Morpholine-4-carboxamide derivatives | 68% | |

| DCC/DMAP | THF, 0°C → rt, 12 h | Cyclohexylamide analog | 74% |

Quinoline Core Functionalization

The electron-deficient quinoline ring undergoes electrophilic substitution at position 8 (meta to fluorine) under controlled conditions.

Nitration

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 8-Nitro derivative | 55% |

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br<sub>2</sub>/FeCl<sub>3</sub> | DCM, rt, 1 h | 8-Bromo derivative | 60% | |

| NBS (AIBN) | CCl<sub>4</sub>, reflux, 3 h | 8-Bromo derivative | 63% |

Regioselectivity : Directed by the electron-withdrawing fluorine and morpholine groups, favoring substitution at C8 over C5 .

N-(2-Methoxyphenyl)amine Reactivity

The secondary amine at position 4 undergoes alkylation and acylation reactions.

Alkylation

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → rt, 4 h | N-Acetyl derivative | 88% | |

| Benzoyl chloride | DCM, Et<sub>3</sub>N, rt, 3 h | N-Benzoyl derivative | 82% |

Cross-Coupling Reactions

The quinoline core supports palladium-catalyzed cross-coupling at C8 after halogenation.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl, 1M): The morpholine ring remains intact, but the 2-methoxyphenyl group demethylates at >100°C .

-

Basic Conditions (NaOH, 2M): Gradual cleavage of the morpholine-4-carbonyl group occurs over 24 h at 60°C.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

科学的研究の応用

Anticancer Activity

One of the primary applications of this compound is its efficacy as an anticancer agent. Research indicates that quinoline derivatives can modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Specifically, studies have shown that compounds similar to 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine exhibit selective inhibition against various cancer cell lines, suggesting their potential as targeted cancer therapies .

Case Study:

A study highlighted the compound's ability to inhibit the PKMYT1 kinase, which is involved in the DNA damage response pathway. This inhibition was associated with reduced cell viability in cancer models, demonstrating a promising avenue for further development .

Protein Kinase Inhibition

The compound has been investigated for its role in inhibiting specific protein kinases that are implicated in cancer and other diseases. The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in enhancing enzyme selectivity and potency. For example, modifications to the quinoline scaffold have resulted in compounds with significantly improved inhibitory activity against PKMYT1 compared to existing inhibitors .

Table 1: Summary of Enzyme Inhibition Studies

Antiviral Properties

Recent investigations suggest that derivatives of quinoline compounds, including this compound, may exhibit antiviral properties. Preliminary studies have shown effectiveness against certain viral strains, indicating the potential for broader applications in antiviral drug development .

作用機序

The mechanism of action of 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. The compound’s ability to bind to DNA and proteins further contributes to its biological effects .

類似化合物との比較

When compared to similar compounds, 6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Quinoline Derivatives: Compounds such as 6-fluoroquinoline and 4-aminoquinoline share structural similarities but differ in their functional groups and biological activities.

Morpholine-Containing Compounds: Compounds like morpholine derivatives exhibit similar chemical reactivity but may have different biological targets and applications.

The uniqueness of this compound lies in its specific combination of fluoro, methoxyphenyl, and morpholinyl groups, which contribute to its diverse range of applications and potential as a therapeutic agent .

生物活性

6-fluoro-N-(2-methoxyphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme modulation. This article synthesizes available research findings, including chemical properties, biological activity, and therapeutic implications.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of quinoline have shown potent inhibitory effects on various cancer cell lines:

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound A | FGFR1 | <4.1 | KG1 |

| Compound B | EGFR T790M | 70 | H1975 |

| Compound C | ERK1/2 | 20 | HT29 |

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Kinase Activity : Compounds have been shown to inhibit receptor tyrosine kinases such as FGFR and EGFR, which are critical in cancer signaling pathways.

- Induction of Apoptosis : By modulating pathways like PI3K/Akt and ERK1/2, these compounds can promote apoptosis in cancer cells .

Case Studies

- In Vivo Studies : A study involving xenograft models indicated that a similar compound resulted in a 96.9% tumor growth inhibition at a dosage of 10 mg/kg/day, demonstrating its potential for clinical applications in oncology .

- Cell Line Evaluations : In vitro assays revealed that derivatives exhibited varying degrees of cytotoxicity against multiple myeloma and non-small cell lung cancer cell lines, highlighting their broad-spectrum activity against malignancies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Oral Bioavailability : Similar compounds have shown promising oral bioavailability, which is essential for patient compliance.

- Toxicology Profiles : Early-stage toxicological assessments indicate manageable safety profiles; however, further studies are needed to confirm these findings across different models .

特性

IUPAC Name |

[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIUVMVGXIHUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。